Bis(trimethylsilyl)methylamine
Overview
Description
Bis(trimethylsilyl)methylamine is an organosilicon compound with the molecular formula C₇H₂₁NSi₂. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is a colorless liquid that is used as a reagent in organic synthesis and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)methylamine can be synthesized by treating trimethylsilyl chloride with ammonia. The reaction proceeds as follows: [ 2 (CH₃)₃SiCl + 3 NH₃ \rightarrow [(CH₃)₃Si]₂NH + 2 NH₄Cl ] Alternatively, ammonium nitrate together with triethylamine can be used .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically stored under an inert atmosphere to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl)methylamine undergoes various types of reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted amines.
Deprotonation Reactions: It can be deprotonated to form alkali metal bis(trimethylsilyl)amides, such as lithium bis(trimethylsilyl)amide (LiHMDS), which are used as non-nucleophilic bases in organic synthesis.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions.
n-Butyllithium: Used for deprotonation to form LiHMDS.
Major Products:
Substituted Amines: Formed from substitution reactions.
Alkali Metal Bis(trimethylsilyl)amides: Formed from deprotonation reactions.
Scientific Research Applications
Bis(trimethylsilyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent to prepare trimethylsilyl derivatives.
Biology: Employed in the derivatization of biological samples for gas chromatography analysis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)methylamine involves its ability to act as a silylating agent. It reacts with various substrates to introduce trimethylsilyl groups, which can protect functional groups during chemical reactions. The molecular targets include hydroxyl, amino, and carboxyl groups, which are silylated to form trimethylsilyl ethers, amines, and esters, respectively .
Comparison with Similar Compounds
Hexamethyldisilazane (HMDS): Another silylating agent with similar applications.
Lithium Bis(trimethylsilyl)amide (LiHMDS): A derivative used as a non-nucleophilic base.
Comparison:
Properties
IUPAC Name |
bis(trimethylsilyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NSi2/c1-9(2,3)7(8)10(4,5)6/h7H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSDKFPTCHQXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451218 | |
Record name | Bis(trimethylsilyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134340-00-4 | |
Record name | Bis(trimethylsilyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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